
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine, also known as PHF, is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. PHF belongs to the pyridazinamine class of compounds and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine is not fully understood, but studies suggest that it may act through multiple pathways. 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to modulate the activity of neurotransmitters in the brain, such as dopamine and serotonin, which are involved in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has various biochemical and physiological effects. 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Furthermore, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine in lab experiments is its relatively simple synthesis method. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has shown promising results in various studies, making it an attractive compound for further investigation. However, one limitation of using 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine. One area of research could focus on the development of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine derivatives with improved pharmacological properties. Additionally, further studies could investigate the potential of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine as a therapeutic agent for other diseases, such as Parkinson's disease and depression. Furthermore, studies could explore the potential of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine as a tool for understanding the underlying mechanisms of various diseases. Finally, studies could investigate the potential of 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine as a diagnostic tool for certain diseases, such as cancer.
Synthesemethoden
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine can be synthesized using a variety of methods, including the reaction of 6-bromo-3-pyridazinamine with tetrahydrofuran in the presence of a base. The resulting product is then treated with phenylmagnesium bromide to obtain 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine. Another method involves the reaction of 6-chloro-3-pyridazinamine with tetrahydrofuran and phenylmagnesium bromide in the presence of a base.
Wissenschaftliche Forschungsanwendungen
6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. Studies have shown that 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Furthermore, 6-phenyl-N-(tetrahydro-3-furanyl)-3-pyridazinamine has been investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain.
Eigenschaften
IUPAC Name |
N-(oxolan-3-yl)-6-phenylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-2-4-11(5-3-1)13-6-7-14(17-16-13)15-12-8-9-18-10-12/h1-7,12H,8-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDBWBRTTQQEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-3-yl)-6-phenylpyridazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetic acid](/img/structure/B5971281.png)
![2-(4-nitrophenyl)-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B5971284.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B5971294.png)
![(3S*,4S*)-1-[2-(difluoromethoxy)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5971301.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5971304.png)
![5-[1,1-dimethyl-2-(4-morpholinyl)ethyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5971305.png)
![1-(cyclohexylmethyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5971312.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5971324.png)
![3-(4-fluorophenyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5971332.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-4-bromobenzamide](/img/structure/B5971341.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5971349.png)
![3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971365.png)
![3-(3-methylphenyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5971369.png)